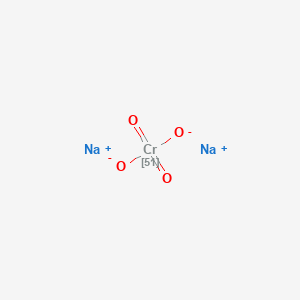

Sodium chromate CR-51

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium chromate Cr-51 is a radioactive compound used primarily in medical diagnostics. It is a sterile solution of radioactive chromium (Cr-51) processed in the form of sodium chromate in water for injection . This compound is utilized in various diagnostic tests, particularly in hematology and nephrology, to determine red blood cell volume, study red blood cell survival time, and evaluate blood loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chromate Cr-51 is produced by the neutron bombardment of enriched chromium-50. The process involves converting chromium into a water-extractable form, leaving behind iron oxides . The reaction typically occurs at high temperatures around 1100 degrees Celsius .

Industrial Production Methods: In industrial settings, sodium chromate is obtained by roasting chromium ores in the presence of sodium carbonate and air. This process converts chromium into a water-extractable form, leaving behind iron oxides. Calcium carbonate is often included to improve oxygen access and keep impurities in an insoluble form .

Chemical Reactions Analysis

Types of Reactions: Sodium chromate Cr-51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chromate can be reduced to chromium (III) oxide using sulfur as a reducing agent.

Reduction: Sodium chromate can be reduced to sodium dichromate, which is a precursor to most chromium compounds.

Substitution: Sodium chromate can react with various cations to form different chromate salts, such as potassium chromate and calcium chromate.

Major Products:

- Sodium dichromate

- Chromium (III) oxide

- Various chromate salts

Scientific Research Applications

Sodium chromate Cr-51 has a wide range of applications in scientific research:

Mechanism of Action

The chromium in sodium chromate Cr-51 binds to the red blood cell in two steps. Initially, it attaches rapidly but reversibly to the cell membrane. This is followed by a slower, nearly irreversible binding to intracellular hemoglobin and reduction to the anionic state . This binding allows for the tracking and measurement of red blood cell volume and survival time.

Comparison with Similar Compounds

- Sodium dichromate

- Potassium chromate

- Calcium chromate

- Barium chromate

Comparison: Sodium chromate Cr-51 is unique due to its radioactive properties, making it particularly useful in medical diagnostics. Unlike other chromate compounds, this compound is specifically used for its ability to bind to red blood cells and provide valuable diagnostic information .

Properties

CAS No. |

12001-23-9 |

|---|---|

Molecular Formula |

CrNa2O4 |

Molecular Weight |

160.922 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChI Key |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

| 10039-53-9 | |

Synonyms |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.